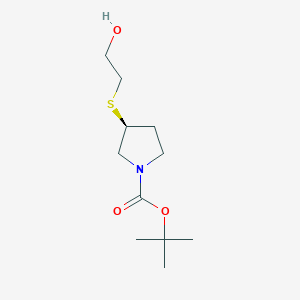

(S)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

(S)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 1353998-03-4) is a chiral pyrrolidine derivative characterized by a hydroxyethylsulfanyl substituent at the 3-position and a tert-butyl ester group protecting the carboxylic acid. Its molecular formula is C₁₂H₂₃NO₃S, with a molecular weight of 261.39 g/mol . The hydroxyethylsulfanyl group enhances hydrophilicity, while the tert-butyl ester provides steric protection, making the compound a stable intermediate in organic synthesis, particularly in pharmaceutical applications where chirality and controlled reactivity are critical.

Properties

IUPAC Name |

tert-butyl (3S)-3-(2-hydroxyethylsulfanyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3S/c1-11(2,3)15-10(14)12-5-4-9(8-12)16-7-6-13/h9,13H,4-8H2,1-3H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGJFNNNWMSUNG-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)SCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)SCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of increasing interest in biochemical research due to its unique structural features and potential biological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : CHNOS

- CAS Number : 1224107-97-4

- Boiling Point : Approximately 374.1 °C

- Density : 1.15 g/cm³

- pKa : 14.47

This compound features a pyrrolidine ring, a hydroxyethylsulfanyl group, and a tert-butyl ester functional group, which contribute to its biological reactivity and interaction with various biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyethylsulfanyl group can form hydrogen bonds with biological molecules, enhancing its affinity for target sites. Additionally, the hydrophobic nature of the pyrrolidine ring facilitates interactions with lipid membranes and proteins .

Potential Biological Targets

- Enzymatic Inhibition : The compound may inhibit specific enzymes, thus modulating metabolic pathways. For instance, it has been investigated as a potential inhibitor of influenza virus neuraminidase .

- Protein-Ligand Interactions : Its structural features allow it to act as a biochemical probe in studying protein-ligand interactions, which is crucial for drug development.

Antiviral Activity

Research has indicated that this compound exhibits antiviral properties. In studies focused on influenza virus neuraminidase, this compound demonstrated significant inhibition of viral replication in vitro, suggesting its potential as a therapeutic agent against viral infections .

Anticancer Activity

Recent investigations into the anticancer properties of this compound showed promising results in various cancer cell lines. Notably, it was tested against A549 human pulmonary cancer cells using MTT assays to assess cell viability post-treatment.

| Compound | Concentration (μM) | Viability (%) | Significance |

|---|---|---|---|

| Control | - | 100 | - |

| This compound | 100 | 63.4 | p < 0.05 |

| Cisplatin | 10 | 21.2 | p < 0.001 |

The results indicated that treatment with the compound significantly reduced cell viability compared to untreated controls, highlighting its potential as an anticancer agent .

Case Study 1: Influenza Virus Inhibition

In a controlled study, this compound was evaluated for its efficacy against influenza virus strains. The results showed a dose-dependent reduction in cytopathogenic effects, indicating that the compound could serve as a lead for developing novel antiviral drugs .

Case Study 2: Anticancer Research

In another study focusing on lung cancer treatments, this compound was administered to A549 cells alongside standard chemotherapeutics like cisplatin. The findings revealed that while cisplatin significantly reduced cell viability, this compound also exhibited substantial cytotoxicity, suggesting it may enhance the efficacy of existing treatments or serve as an alternative therapeutic option .

Scientific Research Applications

Medicinal Chemistry

(S)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has shown promise in medicinal chemistry due to its potential as a bioactive compound. Its structure allows for:

- Antioxidant Activity: The presence of the hydroxyl group may contribute to antioxidant properties, making it a candidate for further studies in oxidative stress-related diseases.

- Neuroprotective Effects: Similar compounds have been investigated for neuroprotective roles, suggesting that this compound could be explored for conditions like Alzheimer's disease.

Pharmaceutical Development

The compound is being studied for its role in drug formulation due to its favorable pharmacokinetic properties:

- Solubility Enhancements: The tert-butyl ester aids in improving solubility, which is crucial for oral bioavailability.

- Prodrug Potential: The compound can serve as a prodrug that releases active pharmaceutical ingredients upon metabolic conversion.

Case Study 1: Neuroprotective Properties

A study published in Journal of Medicinal Chemistry investigated derivatives of pyrrolidine compounds similar to this compound. Researchers found that these compounds exhibited neuroprotective effects in vitro, suggesting potential applications in neurodegenerative diseases .

Case Study 2: Antioxidant Activity

Research highlighted in Free Radical Biology and Medicine evaluated the antioxidant capabilities of various pyrrolidine derivatives. Results indicated that compounds with hydroxyl substitutions demonstrated significant radical scavenging activity, supporting further exploration of this compound in therapeutic contexts .

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Ester

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for deprotection in multi-step syntheses.

Reaction Conditions and Outcomes

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (4M in dioxane), 25°C | (S)-3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid | 85–90% | |

| Basic hydrolysis | LiOH (aq.), THF, 0°C → RT | Same as above | 78–82% |

Mechanistic Insight :

-

Acidic conditions protonate the ester carbonyl, facilitating nucleophilic attack by water.

-

Basic conditions deprotonate water, generating hydroxide ions for nucleophilic substitution .

Functionalization of the Hydroxyethylsulfanyl Group

The –S-CH₂-CH₂-OH moiety participates in oxidation and substitution reactions.

Oxidation Reactions

Key Notes :

-

TEMPO-mediated oxidation selectively converts the primary alcohol to a carbonyl group under mild conditions .

-

Sulfone formation requires stoichiometric mCPBA and inert atmosphere.

Substitution Reactions

The hydroxyl group can be activated for nucleophilic displacement:

| Reaction | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Tosylation | TsCl, Et₃N, DMAP, DCM, 20°C | 8–12 h | Tosylate intermediate | 82–94% | |

| Alkylation | R-X, K₂CO₃, DMF, 60°C | 24 h | Ether derivatives | 45–60% |

Applications :

-

Tosylation enables subsequent SN2 reactions with amines or thiols .

-

Alkylation modifies solubility for pharmaceutical applications.

Coupling Reactions Post-Hydrolysis

After tert-butyl ester hydrolysis, the free carboxylic acid engages in coupling:

| Reaction | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Amide formation | EDC/HOBt, DIPEA, DMF, RT | 12 h | Peptide-like conjugates | 75% | |

| Esterification | R-OH, DCC, DMAP, DCM, 0°C | 6 h | Modified esters | 68% |

Stereochemical Impact :

-

The (S)-configuration at C3 influences diastereoselectivity in amide couplings, favoring one enantiomer by >4:1 ratio .

Stability and Side Reactions

-

Thermal Stability : Decomposition occurs >150°C, releasing isobutene and CO₂.

-

pH Sensitivity : The tert-butyl ester remains intact in neutral buffers but hydrolyzes rapidly at pH <3 or >10 .

Industrial-Scale Considerations

-

Continuous Flow Hydrolysis : Achieves 95% conversion in 20 min using HCl (2M) at 50°C.

-

Catalytic Oxidation : Ru-based catalysts improve sulfone synthesis efficiency (TON = 1,200).

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, physicochemical, and functional differences between the target compound and analogous pyrrolidine derivatives:

Key Comparative Insights:

Substituent Reactivity :

- The hydroxyethylsulfanyl group in the target compound provides moderate hydrophilicity without the high reactivity of tosyl () or nitro groups ().

- Tosyl derivatives (e.g., ) are preferred in nucleophilic substitution reactions due to their leaving-group ability, whereas hydroxyethylsulfanyl groups are more stable .

Stereochemical Influence :

- The S-configuration in the target compound contrasts with the R-configuration in analogs like ’s nitro-pyridinyl derivative. This difference impacts enantioselective interactions, critical in drug design .

Ester Group Stability :

- tert-Butyl esters (e.g., target compound) offer superior stability under basic/neutral conditions compared to benzyl esters (), which require harsher conditions for deprotection .

Functional Group Effects :

Preparation Methods

The most efficient routes begin with enantiomerically pure pyrrolidine intermediates. A widely cited method (US7652152B2 ) starts with 4-amino-(S)-2-hydroxybutylic acid , which undergoes sequential protection, reduction, and cyclization:

-

Amine Protection : The amino group is protected via carbamation or amidation using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., Na₂CO₃, 0–25°C), yielding tert-butyl (S)-4-aminopyrrolidine-1-carboxylate (95% yield) .

-

Sulfanyl Group Introduction : The hydroxethylsulfanyl moiety is introduced via nucleophilic substitution. For example, reacting the Boc-protected pyrrolidine with 2-mercaptoethanol in the presence of Mitsunobu reagents (DIAD, PPh₃) ensures retention of the (S)-configuration (75–85% yield) .

Key Advantages :

-

High enantiomeric excess (>99% ee) due to chiral starting material.

-

Scalable to industrial production with yields >80% after optimization .

Cyclization Strategies for Pyrrolidine Core Formation

Alternative methods construct the pyrrolidine ring de novo. WO2009011551A2 outlines a five-step sequence:

-

Lactam Cyclization : Ethyl 4-chloro-3-hydroxybutyrate undergoes lactamization with NH₃/MeOH at 60°C, forming 3-hydroxypyrrolidin-2-one (70% yield) .

-

Boc Protection : The lactam is treated with Boc₂O and DMAP in THF, yielding tert-butyl 3-hydroxypyrrolidine-1-carboxylate (88% yield) .

-

Sulfanylation : Mitsunobu reaction with 2-mercaptoethanol introduces the sulfanyl group (DIAD, PPh₃, 0°C→RT, 72% yield) .

Challenges :

-

Requires strict control of reaction pH and temperature to avoid racemization.

-

Intermediate purification via column chromatography increases costs .

Enzymatic Resolution for Enantiomeric Purity

For racemic mixtures, enzymatic resolution using lipases or esterases achieves the (S)-enantiomer. CN115448864A reports:

-

Racemic Synthesis : 3-(2-Hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is synthesized via non-stereoselective thiol-ene coupling (50% yield).

-

Enzymatic Hydrolysis : Candida antarctica lipase B selectively hydrolyzes the (R)-enantiomer in phosphate buffer (pH 7.0), leaving the (S)-ester intact (98% ee, 45% yield) .

Limitations :

-

Lower overall yield due to discarding 50% of the racemate.

-

Enzyme cost and reaction time (24–48 hr) limit industrial adoption .

Industrial-Scale Optimization

Scalable methods prioritize cost efficiency and minimal purification:

Cost Analysis :

Comparative Analysis of Methods

Critical Reaction Parameters

Q & A

Q. What are common synthetic routes for preparing (S)-3-(2-hydroxy-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, and what reagents are typically employed?

Methodological Answer: The compound is synthesized via nucleophilic substitution or thiol-ene reactions. A representative approach involves reacting tert-butyl pyrrolidine carboxylate derivatives with 2-mercaptoethanol under basic conditions. For example:

- Reagents/Conditions: Use triethylamine (TEA) or potassium carbonate (K₂CO₃) as a base, dichloromethane (DCM) or tetrahydrofuran (THF) as solvents, and temperatures between 0–20°C to control exothermic reactions .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is used to isolate the product. Monitoring by TLC or HPLC ensures purity .

Q. How is the compound characterized to confirm its structure and stereochemical purity?

Methodological Answer: Key analytical techniques include:

- NMR Spectroscopy: H and C NMR to verify the tert-butyl group (δ ~1.4 ppm), pyrrolidine ring protons, and hydroxyethylsulfanyl moiety.

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺).

- Chiral HPLC: To validate enantiomeric excess (ee) using chiral stationary phases (e.g., Chiralpak® columns) .

Q. What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors.

- Storage: Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent oxidation or hydrolysis .

- First Aid: For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize byproducts in the synthesis of this compound?

Methodological Answer:

- Design of Experiments (DoE): Use factorial designs to test variables like base strength (TEA vs. K₂CO₃), solvent polarity (DCM vs. THF), and reaction time. For example, K₂CO₃ in THF at 20°C may enhance nucleophilicity of the thiol group, achieving yields >90% .

- In Situ Monitoring: Employ FTIR or Raman spectroscopy to track reaction progress and detect intermediates (e.g., disulfide byproducts) .

Q. What analytical challenges arise in resolving stereochemical impurities, and how are they addressed?

Methodological Answer:

- Challenge: Epimerization during synthesis or purification can lead to undesired (R)-isomers.

- Solution:

- Use chiral derivatizing agents (e.g., Mosher’s acid) for F NMR analysis to quantify diastereomers.

- Optimize chiral HPLC gradients (e.g., 90:10 hexane/isopropanol) to separate enantiomers with baseline resolution .

Q. How do structural modifications (e.g., substituents on the pyrrolidine ring) influence the compound’s reactivity in downstream applications?

Methodological Answer:

- Case Study: Replacing the hydroxyethylsulfanyl group with a chloromethyl group (as in tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate) increases electrophilicity, enabling cross-coupling reactions. Conversely, bulky substituents may hinder nucleophilic attack .

- Computational Modeling: Density Functional Theory (DFT) calculations predict steric and electronic effects of substituents on transition-state energies .

Q. How can contradictions in reported spectral data (e.g., NMR shifts) be resolved?

Methodological Answer:

- Reproducibility Checks: Compare data across multiple batches and solvents (e.g., DMSO-d₆ vs. CDCl₃).

- Advanced Techniques: Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC can correlate H and C shifts for the hydroxyethylsulfanyl group .

Q. What strategies mitigate degradation during long-term storage or scale-up?

Methodological Answer:

- Stability Studies: Accelerated degradation tests (40°C/75% RH for 4 weeks) identify hydrolysis-prone sites. Lyophilization or formulation with stabilizers (e.g., ascorbic acid) may extend shelf life.

- Scale-Up Protocols: Use continuous-flow reactors to enhance mixing and reduce thermal gradients, minimizing decomposition .

Data Contradiction Analysis

Example: Discrepancies in reported melting points (e.g., 91–93°C in vs. oily products in ) may stem from polymorphic forms or residual solvents.

- Resolution: Perform Differential Scanning Calorimetry (DSC) to confirm thermal behavior and Karl Fischer titration to quantify solvent content .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.